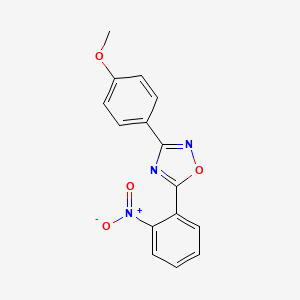
3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole, commonly known as MeONPNO, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. This compound has shown potential in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Antidiabetic Potential
3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their potential antidiabetic properties. A research study synthesized a series of N-substituted derivatives and evaluated their in vitro antidiabetic activity using the α-amylase inhibition assay. This indicates a potential application in diabetes management (Lalpara et al., 2021).
Liquid Crystalline Properties
Compounds containing the 1,3,4-oxadiazole ring, similar to 3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and analyzed for their mesogenic properties. Such compounds have displayed liquid crystalline behavior, which is influenced by the presence of strong polar groups like the nitro group. This research opens avenues in the field of liquid crystal technology (Abboud et al., 2017).
Corrosion Inhibition
A variant of 3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole, specifically 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media. This suggests its potential application in industrial corrosion protection (Bouklah et al., 2006).
Antimicrobial and Antioxidant Activities
Research on 1,3,4-oxadiazole derivatives, which are structurally related to 3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole, has shown promising antimicrobial and antioxidant activities. This positions these compounds as potential candidates in drug research for treating infectious diseases and managing oxidative stress-related conditions (Dinesha et al., 2014).
Photoluminescence and Chelate Formation
Some derivatives of 1,2,4-oxadiazole, closely related to the compound , exhibit photoluminescent properties and form chelate complexes with metals like Zinc(II) and Copper(II). These findings are significant in the development of new luminescent materials and metal ion sensors (Mikhailov et al., 2016).
Antibacterial and Anticancer Applications
Research has shown that 1,3,4-oxadiazole derivatives, similar to the compound , possess significant antibacterial and anticancer activities. This highlights their potential as novel therapeutic agents in the treatment of bacterial infections and cancer (Reddy et al., 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-11-8-6-10(7-9-11)14-16-15(22-17-14)12-4-2-3-5-13(12)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEUFSASFPGVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)

![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)

